butan-1-olate;tantalum(5+)

Description

Strategic Significance of Tantalum(V) Alkoxides in Advanced Inorganic Chemistry and Materials Science

Tantalum(V) alkoxides, as a class of compounds, are strategically important precursors in the fields of advanced inorganic chemistry and materials science. chemicalbook.combeilstein-journals.orgchemdad.com Their utility stems from their role as versatile starting materials for the synthesis of tantalum-based materials, particularly tantalum(V) oxide (Ta₂O₅). chemdad.comereztech.com This oxide is highly valued for its high dielectric constant, high refractive index, and excellent chemical stability, making it suitable for a wide range of applications. nankai.edu.cnwikipedia.org

The primary application of tantalum(V) alkoxides is in chemical solution deposition (CSD) techniques like the sol-gel process. beilstein-journals.orgrsc.org In this method, the alkoxide undergoes hydrolysis and condensation reactions to form a gel, which upon heat treatment, yields a high-purity metal oxide. beilstein-journals.org This process allows for precise control over the stoichiometry and microstructure of the final material, making it ideal for creating thin films, nanoparticles, and complex oxide structures. rsc.orgresearchgate.net For instance, tantalum(V) ethoxide is used to produce tantalum oxide thin films through hydrolysis for electronic applications. wikipedia.org

Furthermore, tantalum(V) alkoxides are crucial in gas-phase deposition methods such as Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). wikipedia.orgereztech.com These techniques are fundamental in the semiconductor industry for fabricating uniform, high-quality thin films for devices like high-k dielectric capacitors in DRAMs, metal-insulator-metal capacitors, and non-volatile memories. wikipedia.orgereztech.com The controlled reactivity and volatility of precursors like Tris(diethylamido)(tert-butylimido)tantalum(V) are essential for the precision required in manufacturing advanced microelectronics. ereztech.com

Beyond electronics and optics, tantalum alkoxides are investigated for their catalytic properties. slu.sersc.org They can act as catalysts in various organic reactions, such as the epoxidation of olefins and the synthesis of dipeptides, where they function as Lewis acids. nih.gov Their ability to form stable oxo-clusters also makes them subjects of fundamental research in coordination chemistry. rsc.org The development of materials from these precursors is a critical step, with applications extending to biomaterials, sensors, and corrosion-resistant coatings. rsc.orgslu.se

Foundational Research Trajectories and Academic Relevance of Butan-1-olate;tantalum(5+)

Butan-1-olate;tantalum(5+) (CAS Number: 51094-78-1) serves as a specific and important example within the broader class of tantalum alkoxides. chemicalbook.comchemdad.com It is a clear, colorless to light yellow liquid at room temperature. chemicalbook.comchemdad.com Its academic relevance is primarily linked to its role as a precursor in the synthesis of advanced materials. chemdad.com

Key research applications for butan-1-olate;tantalum(5+) include:

Precursor for Thin Films: It is utilized in the sol-gel deposition of sodium tantalate (NaTaO₃) and tantalum-doped titanium dioxide (TiO₂) thin films. chemicalbook.comchemdad.comereztech.com

Synthesis of Nanoparticles: The compound is a common starting material for synthesizing tantalum(V) oxide (Ta₂O₅) nanoparticles. chemicalbook.combeilstein-journals.orgchemdad.comereztech.com These nanoparticles are of interest due to their high refractive index and large bandgap energy. beilstein-journals.org

Hydrothermal Synthesis: Although considered a more expensive option, tantalum(V) n-butoxide has been used in the hydrothermal synthesis of tantalum pentoxide nanorods. nankai.edu.cn

Research has shown that the properties of materials derived from butan-1-olate;tantalum(5+) can be tailored. For example, in the sol-gel synthesis of Ta₂O₅ nanoparticles, reacting the butoxide with chlorocarboxylic acids can lower the susceptibility to hydrolysis. beilstein-journals.org This modification leads to a longer gelation time and results in Ta₂O₅ nanoparticles with improved properties compared to those derived from the unmodified alkoxide. beilstein-journals.org The morphology and particle size of the resulting nanoparticles are influenced by the specific alkoxide precursor used. beilstein-journals.org

The physical and chemical properties of butan-1-olate;tantalum(5+) are well-documented, providing a solid foundation for its application in various synthesis protocols.

Interactive Data Table: Properties of Butan-1-olate;tantalum(5+)

| Property | Value | Source |

| IUPAC Name | butan-1-olate;tantalum(5+) | ereztech.com |

| Synonyms | Tantalum(V) butoxide, Tantalum penta-n-butoxide | ereztech.comamericanelements.com |

| CAS Number | 51094-78-1 | chemicalbook.comereztech.comamericanelements.com |

| Chemical Formula | C₂₀H₄₅O₅Ta | chemdad.comamericanelements.com |

| Molecular Weight | 546.52 g/mol | chemdad.comamericanelements.com |

| Appearance | Colorless to light yellow liquid | chemdad.comamericanelements.com |

| Density | 1.31 g/mL at 25 °C | chemicalbook.comchemdad.comamericanelements.com |

| Refractive Index | n20/D 1.483 | chemicalbook.comchemdad.com |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | chemdad.com |

Structure

3D Structure of Parent

Properties

CAS No. |

51094-78-1 |

|---|---|

Molecular Formula |

C20H50O5Ta |

Molecular Weight |

551.6 g/mol |

IUPAC Name |

butan-1-ol;tantalum |

InChI |

InChI=1S/5C4H10O.Ta/c5*1-2-3-4-5;/h5*5H,2-4H2,1H3; |

InChI Key |

PVZMSIQWTGPSHJ-UHFFFAOYSA-N |

SMILES |

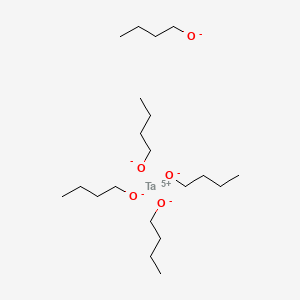

CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].CCCC[O-].[Ta+5] |

Canonical SMILES |

CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.[Ta] |

Other CAS No. |

51094-78-1 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Sophisticated Spectroscopic and Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State and Solid-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing the structure of tantalum(V) butoxide in both solution and solid states. ¹H and ¹³C NMR spectra provide detailed information about the butoxide ligands and their bonding environment to the tantalum center.

In a typical ¹H NMR spectrum of a tantalum(V) butoxide derivative in deuterated chloroform (B151607) (CDCl₃), the proton signals corresponding to the butoxide chain are observed at distinct chemical shifts. For instance, in a study of a tantalum(V) phthalocyanine (B1677752) complex synthesized from tantalum(V) butoxide, the resonances for the ring protons appeared as a singlet at 7.65 ppm, while the methylene (B1212753) and methyl protons of the pentylthio substituents were observed at 3.20 ppm (-S-CH₂-), 1.89 ppm (-CH₂-), 1.61 ppm (-CH₂-), 1.50 ppm (-CH₂-), and 1.0 ppm (-CH₃) respectively. lookchem.com The purity of such complexes is often confirmed by the clean and well-resolved signals in the ¹H NMR spectrum. lookchem.comdphen1.com

Table 1: Representative ¹H NMR Spectral Data for a Tantalum(V) Phthalocyanine Derivative

| Functional Group | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-H | 7.65 | singlet |

| S-CH₂ | 3.20 | broad singlet |

| -CH₂- | 1.89 | quintuplet |

| -CH₂- | 1.61 | quintuplet |

| -CH₂- | 1.50 | sextuplet |

| -CH₃ | 1.0 | triplet |

Data sourced from a study on tantalum (V) alkylthio phthalocyanines. lookchem.com

Variable-Temperature NMR for Intramolecular Dynamics

While specific variable-temperature NMR studies on tantalum(V) butoxide itself are not extensively detailed in the provided context, the principles of such analyses are crucial for understanding the dynamic processes in similar metal alkoxides. Variable-temperature NMR is employed to study intramolecular dynamics, such as ligand exchange or conformational changes, which are often temperature-dependent. By recording NMR spectra at different temperatures, researchers can determine the energy barriers associated with these processes. For tantalum alkoxides, this technique could reveal information about the fluxional behavior of the butoxide ligands, which may exist in different coordination environments around the tantalum center, especially in oligomeric structures that are common for metal alkoxides in solution.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for obtaining a "molecular fingerprint" of tantalum(V) butoxide. These techniques probe the vibrational modes of the molecule, providing information about the functional groups present.

FT-IR spectroscopy is particularly useful for identifying characteristic bond vibrations. In studies involving tantalum(V) butoxide as a precursor, FT-IR is used to monitor the transformation of the material. researchgate.netresearchgate.net For example, in the synthesis of tantalum(V) phthalocyanine derivatives, the IR spectrum shows characteristic bands for various functional groups. A notable vibration is the Ta-O bond, which was observed around 908-910 cm⁻¹. lookchem.comdphen1.com Other observed bands include those for C-H stretching (2852-2922 cm⁻¹) and C-S-C vibrations (750 cm⁻¹). lookchem.com The presence of an O-H band (around 3290 cm⁻¹) can indicate the hydrolysis of the butoxide ligand during purification or reaction. lookchem.com

Raman spectroscopy provides complementary information to FT-IR. A database of Raman spectra for inorganic compounds includes an entry for Tantalum(V) Butoxide, indicating its availability for comparative analysis and identification. raman-spectra.com

Table 2: Key FT-IR Vibrational Frequencies for a Tantalum(V) Phthalocyanine Derivative

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3290 | O-H stretch |

| 2922, 2852 | C-H stretch |

| 908-910 | Ta-O stretch |

| 750 | C-S-C vibration |

Data compiled from studies on tantalum(V) phthalocyanine derivatives. lookchem.comdphen1.com

X-ray Diffraction Analysis for Crystalline Architecture Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional crystalline architecture of tantalum-containing materials derived from tantalum(V) butoxide. While the crystal structure of tantalum(V) butoxide itself is not detailed in the provided results, the use of XRD is paramount in characterizing the products of its reactions.

For instance, in the synthesis of indium tantalum oxide (InTaO₄) from tantalum(V) butoxide, XRD is used to identify the crystalline phase and calculate the crystal size. cambridge.org The formation of the InTaO₄ crystal structure is confirmed by XRD patterns, which show the emergence of characteristic peaks at specific calcination temperatures. researchgate.netcambridge.org Similarly, in the study of lithium niobate-tantalate (LNTO) coatings on battery cathodes, XRD patterns are collected to confirm the crystal structure of the materials. osti.govuwo.ca The difficulty in fitting the large tantalum ion into certain crystal cavities, such as the phthalocyanine core, has been noted, which can result in unsymmetrical structures. lookchem.com

Advanced Analytical Techniques for Compositional Integrity

Ensuring the compositional integrity of materials synthesized from tantalum(V) butoxide is critical for their application. A suite of advanced analytical techniques is employed for this purpose.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies Pertinent to Material Fabrication

Thermogravimetric Analysis (TGA) is an essential technique for studying the thermal decomposition of tantalum(V) butoxide and its derivatives. TGA measures the change in mass of a sample as a function of temperature, providing valuable information about its thermal stability and decomposition pathway. This is particularly relevant for the fabrication of materials from tantalum(V) butoxide precursors, as it helps to determine the appropriate temperatures for calcination and annealing processes.

In the preparation of InTaO₄, TGA revealed that most residual solvents and hydrocarbons from the tantalum(V) butoxide precursor were removed by 500 °C. cambridge.org In studies of catalysts, TGA is used to assess thermal stability and moisture/solvent uptake. researchgate.net Non-isothermal TG-MS (Thermogravimetry-Mass Spectrometry) runs can be performed to study the evolution of gaseous products during thermal decomposition, providing insights into the reaction mechanisms. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Tantalum(V) butoxide |

| butan-1-olate;tantalum(5+) |

| Tantalum(V) phthalocyanine |

| Indium tantalum oxide (InTaO₄) |

| Lithium niobate-tantalate (LNTO) |

Fundamental Investigations into Chemical Reactivity and Mechanistic Pathways

Hydrolytic Stability and Oligomerization Phenomena

Tantalum(V) alkoxides, including the n-butoxide derivative, are highly susceptible to hydrolysis, a reaction that can be both a challenge in handling and a feature to be exploited in the synthesis of tantalum oxide-based materials via sol-gel processes. vulcanchem.combeilstein-journals.org The reaction involves the cleavage of the Ta-OR bond by water to form tantalum-hydroxy species, which then undergo condensation reactions to form Ta-O-Ta bridges, leading to oligomeric or polymeric structures. beilstein-journals.org

The hydrolysis of tantalum alkoxides is typically rapid and difficult to control. beilstein-journals.org However, the kinetics can be moderated by several factors. Increasing the steric bulk of the alkoxy groups can slow down their replacement by hydroxyl groups. beilstein-journals.org The controlled addition of substoichiometric amounts of water allows for the gradual formation of oligomeric species. Ebulliometric studies on the hydrolysis of various tantalum pentaalkoxides, including Ta(OBuⁿ)₅, have been used to determine the number-average degrees of polymerization as a function of the degree of hydrolysis. cdnsciencepub.comcdnsciencepub.com This technique provides insight into the equilibrium between monomeric, dimeric, and higher polymeric forms in solution.

The rate of hydrolysis can also be managed by replacing one or more of the butoxide ligands with less hydrolyzable chelating ligands, such as carboxylates or β-diketonates. beilstein-journals.orgbeilstein-journals.orgacademie-sciences.fr For instance, reacting tantalum alkoxides with chlorocarboxylic acids yields heteroleptic alkoxide-carboxylates. beilstein-journals.org The chelating carboxylate ligand is hydrolyzed more slowly than the butoxide group, resulting in a longer gelation time during sol-gel synthesis and allowing for the formation of more homogeneous materials. beilstein-journals.org The structural evolution from a molecular precursor like tantalum(V) ethoxide (a close analog to the butoxide) to amorphous oxide clusters upon hydrolysis in dilute solutions has been monitored, showing the formation of small cluster units under 1 nm in size. rsc.org

The controlled hydrolysis of tantalum(V) alkoxides does not lead to an immediate, random network of tantalum oxide but rather to the formation of soluble, polymeric tantalum oxide alkoxides. cdnsciencepub.comcdnsciencepub.com Early studies based on ebulliometry and spectroscopy suggested that these oligomers conform to specific structural models. cdnsciencepub.comcdnsciencepub.com In these models, the tantalum atom, which is five-coordinate in the monomeric alkoxide, achieves a more stable six-coordinate state. cdnsciencepub.comnasa.gov This hexacoordination is accomplished through the formation of oxo (Ta-O-Ta) and bridging alkoxy (Ta-OR-Ta) linkages. nasa.gov

The structure of these polymeric intermediates can be described by equations that relate the number-average degree of polymerization to the degree of hydrolysis. cdnsciencepub.com For tantalum pentaethoxide, it was found that the experimental data could be explained by assuming the presence of two types of structural models for the tantalum atoms within the polymer chain. cdnsciencepub.com These models are based on octahedrally coordinated tantalum, forming chains or more condensed structures as hydrolysis proceeds. cdnsciencepub.comcapes.gov.br The oligomers remain soluble up to a certain degree of hydrolysis, beyond which extensive cross-linking leads to precipitation. nasa.gov X-ray absorption and Raman spectroscopy studies on analogous tantalum alkoxides confirm they exist as dimers in their initial state and undergo rapid hydrolysis and condensation. researchgate.net The resulting amorphous tantalum oxide consists of small clusters of corner-sharing and edge-sharing TaO₆ octahedra. rsc.org

Catalytic Activity and Mechanism in Polymerization Processes

Group V metal alkoxides, including tantalum(V) butoxide derivatives, have been investigated as catalysts for various polymerization reactions, most notably the ring-opening polymerization (ROP) of cyclic esters. nih.govacs.org This process is a key route to producing biodegradable and biocompatible polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). nih.govrsc.org

While less studied than their Group IV or main group metal counterparts, Group V metal complexes have shown promise as ROP catalysts. nih.govacs.org The general mechanism for ROP catalyzed by metal alkoxides is the coordination-insertion mechanism. nih.govresearchgate.net This process involves:

Coordination of the cyclic ester's carbonyl oxygen to the electrophilic tantalum center.

Nucleophilic attack of a butoxide group (or the growing polymer chain end) on the activated carbonyl carbon of the monomer.

Cleavage of the acyl-oxygen bond of the ring, leading to its opening and insertion into the Ta-O bond, thus propagating the polymer chain. nih.gov

Homoleptic tantalum alkoxides like tantalum(V) ethoxide, a close relative of the butoxide, are active but often slow and poorly controlled in the ROP of monomers like lactide (LA) and ε-caprolactone (CL). nih.govacs.org For example, the polymerization of LA with tantalum ethoxide is slow, and the resulting polymer has a high dispersity (Đ = 2.39), indicating poor control over the polymerization process. nih.govacs.org However, some studies have shown that tantalum-based systems can exhibit significantly higher catalytic activity than their niobium analogues, which contradicts other literature precedents. nih.govacs.org This highlights the nuanced role of the metal center in these reactions.

| Monomer | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Dispersity (Đ) |

|---|---|---|---|---|---|

| CL | Ta(OEt)₅ | 140 | 1 | >99 | 2.39 |

| LA | Ta(OEt)₅ | 140 | 24 | 96 | 1.57 |

The performance of tantalum-based ROP catalysts can be dramatically improved by modifying the ligand sphere around the metal center. The introduction of ancillary ligands allows for fine-tuning of the steric and electronic properties of the catalyst, which in turn influences its activity, selectivity, and the characteristics of the resulting polymer. nih.govnih.govresearchgate.net

A range of phenoxyimine and amine tris(phenolate) ligands have been used to support tantalum ethoxide catalysts. nih.govnih.govacs.org When a phenoxyimine ligand is added to tantalum ethoxide, the resulting complex shows enhanced control over the polymerization of both CL and LA compared to the parent homoleptic alkoxide, as evidenced by lower dispersity values. nih.govacs.org The electronic properties of the ligand play a crucial role; for instance, in CL polymerization, catalysts supported by chloro-containing phenoxyimine ligands demonstrated the most control over the final polymer's molecular weight and dispersity. nih.govacs.orgnih.gov

Similarly, cationic tantalum(V) ethoxide complexes supported by amine tris(phenolate) ligands have been shown to be active initiators for the ROP of ε-CL, δ-valerolactone, and rac-β-butyrolactone. nih.govacs.org In a direct comparison for ε-CL polymerization, a tantalum complex of this type exhibited markedly higher activity than its isostructural niobium counterpart, achieving 96% conversion in 20 minutes compared to 195 minutes for the niobium system. acs.org This demonstrates that the ligand architecture can fundamentally alter the relative reactivity trends within Group V.

| Catalyst | Time (h) | Conversion (%) | Mₙ (g/mol) | Dispersity (Đ) |

|---|---|---|---|---|

| Ta(OEt)₅ | 1 | >99 | 18,400 | 2.39 |

| Ta-Phenoxyimine-Cl | 24 | 98 | 22,000 | 1.44 |

| Ta-Phenoxyimine-OMe | 24 | 98 | 22,300 | 1.60 |

Intramolecular Dynamics and Exchange Mechanisms in Tantalum(V) Alkoxide Systems

Tantalum(V) alkoxide complexes are not static molecules; they can exhibit dynamic behavior in solution. One of the key processes is the intramolecular exchange of alkoxy groups. While detailed studies on tantalum(V) butoxide are limited, research on related tantalum and other metal alkoxide systems provides significant insight. For other tantalum alkoxides, such as the isopropoxide, exchange with different alcohols to form new alkoxides is a known reaction. vulcanchem.com

In dimeric structures, such as [Ta(OR)₅]₂, which are common for tantalum alkoxides in non-coordinating solvents, there is a constant exchange between terminal and bridging alkoxy groups. This process is often rapid on the NMR timescale at room temperature, resulting in averaged signals. Variable-temperature (VT) NMR studies on related titanium alkoxide complexes have been used to probe these exchange dynamics, though in some cases, the exchange remains fast even at low temperatures. mdpi.com

The presence of different ligands can influence these dynamics. Chelating ligands, being more strongly bound than monodentate alkoxides, are generally less prone to exchange. google.com The reaction of anhydrous tantalum halides with alcohols in the presence of epoxides can lead to a complex mixture of metal alkoxides with both alkoxy and haloalkoxy groups attached to the metal, demonstrating the facility of ligand exchange reactions at the tantalum center. google.com This lability is fundamental to many of the catalytic and material precursor applications of tantalum(V) butoxide, as it allows for the ready substitution of butoxide groups by incoming monomers or other functional molecules.

Lewis Acidity and Coordination Behavior in Organic Transformations

The chemical behavior of butan-1-olate;tantalum(5+), also known as tantalum(V) butoxide, is significantly influenced by the Lewis acidic nature of the tantalum(V) center. This acidity plays a pivotal role in its application as a catalyst and precursor in various organic transformations. The coordination environment around the tantalum atom is flexible, allowing it to interact with a range of organic substrates and co-reagents, thereby facilitating a variety of chemical reactions.

Role of Tantalum(V) Alkoxides as Lewis Acid Catalysts

Tantalum(V) alkoxides, including butan-1-olate;tantalum(5+), are recognized for their utility as Lewis acid catalysts in organic synthesis. stackexchange.comwikipedia.org The high charge density of the Ta(V) ion makes it a strong electron pair acceptor, enabling it to activate substrates by coordinating to Lewis basic sites such as oxygen or nitrogen atoms. wikipedia.org This interaction increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack.

The catalytic activity of tantalum alkoxides has been demonstrated in several types of organic reactions. For instance, they have been employed in peptide synthesis, where the tantalum catalyst facilitates the formation of peptide bonds. nih.gov This method has proven effective for a wide range of amino acids and proceeds with high yields and without racemization. nih.gov Additionally, tantalum(V) chloride, a related precursor, has been used in conjunction with chiral ligands to catalyze Diels-Alder reactions, showcasing the potential for asymmetric induction. mdpi.com

The Lewis acidity of tantalum can be modulated by the nature of the ligands attached to the metal center. For example, the introduction of electron-withdrawing groups can enhance the Lewis acidity, while bulky ligands can create specific steric environments that influence the selectivity of the catalytic reaction. nih.govacs.org

Table 1: Selected Applications of Tantalum(V) Compounds as Lewis Acid Catalysts

| Reaction Type | Tantalum Species | Role of Tantalum | Key Findings |

|---|---|---|---|

| Peptide Synthesis | Tantalum alkoxide | Lewis acid catalyst | High-yielding synthesis for various amino acids without racemization. nih.gov |

| Diels-Alder Reaction | Tantalum(V) chloride with chiral ligands | Lewis acid catalyst | Effects chiral induction in the presence of specific ligands. mdpi.com |

| Dealkylation of Ethers | Niobium(V) pentachloride (a related Group 5 element) | Lewis acid catalyst | Cleavage of C-O bonds with excellent yields and regioselectivity. nih.gov |

Interaction with Organic Substrates and Co-reagents

The interaction of butan-1-olate;tantalum(5+) and other tantalum(V) alkoxides with organic substrates is central to their function in synthesis and materials science. These alkoxides can react with a variety of functional groups, leading to the formation of new chemical bonds and molecular architectures.

A primary reaction of tantalum alkoxides is hydrolysis, which is the foundation for the sol-gel synthesis of tantalum(V) oxide (Ta₂O₅) nanoparticles, thin films, and gels. wikipedia.orgrsc.orgereztech.com In this process, the butoxide ligands are replaced by hydroxyl groups from water, followed by condensation reactions to form a tantalum-oxygen network. The simplified equation for the hydrolysis of the related tantalum(V) ethoxide is: Ta₂(OC₂H₅)₁₀ + 5 H₂O → Ta₂O₅ + 10 C₂H₅OH wikipedia.org

Tantalum alkoxides also react with carboxylic acids to form oxo-alkoxide-carboxylates. wikipedia.org These reactions involve the substitution of alkoxide ligands with carboxylate groups. For example, tantalum(V) ethoxide reacts with acetic acid to form compounds with a cubane-type Ta₄O₄ core. wikipedia.org Similarly, reactions with chloroacetic acids have been used to synthesize new heteroleptic alkoxides, which can then be used as precursors for Ta₂O₅ nanoparticles with modified properties. beilstein-journals.org

Furthermore, tantalum alkoxides can interact with other metal-containing compounds. For example, the reaction of tantalum(V) ethoxide with lithium dipivaloylmethanate creates a precursor suitable for the deposition of lithium tantalate (LiTaO₃) films, which are valued for their non-linear optical properties. wikipedia.org

The coordination of tantalum(V) with β-diketones has also been explored, leading to the formation of tantalum(V) β-diketonate complexes. researchgate.net These complexes are volatile and have been used as precursors for the chemical vapor deposition (CVD) of Ta₂O₅ films. researchgate.net

The steric bulk of the alkoxide ligands can influence the reactivity and the structure of the resulting products. Studies with highly sterically hindered alkoxides have shown that the reactivity is not necessarily hindered by the complete blocking of the metal center, suggesting complex reaction mechanisms. researchgate.net

Table 2: Examples of Interactions of Tantalum(V) Alkoxides with Organic Substrates and Co-reagents

| Substrate/Co-reagent | Tantalum Alkoxide | Product Type | Application/Significance |

|---|---|---|---|

| Water (Hydrolysis) | Tantalum(V) butoxide | Tantalum(V) oxide (Ta₂O₅) | Synthesis of nanoparticles, thin films for dielectrics. rsc.orgereztech.comalfachemic.com |

| Carboxylic Acids | Tantalum(V) ethoxide | Oxo-alkoxide-carboxylates | Formation of cubane-type clusters and modified precursors. wikipedia.orgbeilstein-journals.org |

| Lithium dipivaloylmethanate | Tantalum(V) ethoxide | Lithium tantalate (LiTaO₃) precursor | Deposition of films with non-linear optical properties. wikipedia.org |

| β-Diketones | Tantalum(V) ethoxide | Tantalum(V) β-diketonates | Precursors for Chemical Vapor Deposition (CVD) of Ta₂O₅ films. researchgate.net |

| Pinacol | Tantalum alkoxides | Sterically hindered ortho-pinacolates | Precursors for materials with hierarchical porosity. researchgate.net |

Pioneering Applications of Butan 1 Olate;tantalum 5+ As a Precursor in Advanced Materials Science and Engineering

Sol-Gel and Solution Deposition Techniques for Metal Oxide Thin Films

The sol-gel process, a versatile solution-based method, utilizes metal alkoxides like tantalum(V) butoxide to produce metal oxides. The process involves hydrolysis and condensation reactions of the precursor in a solvent, leading to the formation of a "sol" (a colloidal suspension of solid particles in a liquid). Further processing transforms the sol into a "gel," a continuous solid network. This method offers excellent control over the final product's purity, microstructure, and homogeneity at low processing temperatures.

Deposition of Tantalum(V) Oxide (Ta2O5) Films for Dielectric and Optical Applications

Tantalum(V) butoxide is a preferred precursor for creating Tantalum(V) oxide (Ta2O5) thin films via sol-gel techniques. ereztech.comsigmaaldrich.com Ta2O5 is a material of significant technological interest due to its high dielectric constant, high refractive index, excellent chemical and thermal stability, and low optical absorption. nih.govwikipedia.org These properties make it an ideal candidate for a wide range of applications, including as a high-k dielectric material in capacitors for miniaturized electronics like dynamic random-access memories (DRAMs) and thin-film transistors. wikipedia.orgsamaterials.comnycu.edu.tw

In the sol-gel process for Ta2O5, tantalum(V) butoxide is typically dissolved in a suitable solvent, often an alcohol. The addition of water, usually under acidic or basic catalysis, initiates hydrolysis, where the butoxide groups (-OC4H9) are replaced with hydroxyl groups (-OH). Subsequent condensation reactions between these hydroxyl groups or between a hydroxyl group and a butoxide group lead to the formation of Ta-O-Ta bridges, creating a network that eventually forms the Ta2O5 gel. The film can be deposited on a substrate using techniques like spin-coating or dip-coating, followed by a heat treatment (annealing) to densify the film and remove residual organic components.

The properties of the resulting Ta2O5 films are highly dependent on the processing parameters. For instance, the annealing temperature significantly influences the film's crystallinity and density. Amorphous Ta2O5 films are typically formed at lower temperatures, while higher temperatures can induce crystallization into various polymorphic forms, such as the orthorhombic (β-Ta2O5) phase. utwente.nlucl.ac.uk The dielectric constant of Ta2O5 is generally around 25, but values exceeding 50 have been reported, solidifying its status as a high-k dielectric material. wikipedia.org

Table 1: Properties of Sol-Gel Derived Ta2O5 Films

| Property | Typical Value | Application Relevance |

|---|---|---|

| Dielectric Constant (k) | ~25 (can exceed 50) wikipedia.org | High-density capacitors, DRAMs wikipedia.orgsamaterials.com |

| Refractive Index (nD) | ~2.2 nih.gov | Anti-reflective coatings, optical waveguides nih.gov |

| Band Gap | 3.8–5.3 eV wikipedia.org | Insulating layers in electronics wikipedia.org |

Synthesis of Complex Metal Oxide Nanostructures (e.g., NaTaO3, Tantalum-Doped Titanium Dioxide)

The versatility of tantalum(V) butoxide as a sol-gel precursor extends to the synthesis of more complex metal oxide nanostructures. ereztech.com By co-hydrolyzing it with other metal precursors, it is possible to create multi-component oxides with tailored properties.

Sodium Tantalate (NaTaO3): Sodium tantalate is a perovskite-type oxide that has garnered attention for its photocatalytic properties, particularly in water splitting. nih.gov Tantalum(V) butoxide can be used as the tantalum source in the sol-gel deposition of NaTaO3 thin films. ereztech.com In a typical synthesis, tantalum(V) butoxide and a sodium precursor (like sodium hydroxide) are dissolved in a common solvent. The subsequent sol-gel process leads to the formation of NaTaO3 nanoparticles or films. The high surface area and specific crystalline structure of the resulting NaTaO3 are crucial for its photocatalytic efficiency. nih.govamericanelements.com Amorphous sodium tantalum oxide prepared by a sol-gel method has shown potential as a photocatalyst. rsc.org

Tantalum-Doped Titanium Dioxide (Ta:TiO2): Titanium dioxide (TiO2) is a widely studied semiconductor for applications in photocatalysis and solar cells. core.ac.ukresearchgate.net Doping TiO2 with tantalum can significantly alter its electronic and optical properties. Tantalum(V) butoxide serves as an effective dopant precursor in the sol-gel synthesis of Ta-doped TiO2 films. ereztech.com The process involves mixing a titanium alkoxide precursor, such as titanium isopropoxide, with a controlled amount of tantalum(V) butoxide in a solvent. core.ac.uk The resulting sol is then used to deposit thin films. The incorporation of Ta5+ ions into the TiO2 lattice can increase carrier density and enhance chemical stability, which is beneficial for applications in transparent conductive oxides (TCOs) and infrared plasmonics. nih.govpolimi.it Research has shown that doping TiO2 with Ta2O5 can lower its band gap, shifting its optical response into the visible light region. core.ac.uk

Table 2: Research Findings on Complex Metal Oxide Synthesis using Tantalum(V) Butoxide Precursor

| Material | Synthesis Method | Key Finding | Reference |

|---|---|---|---|

| NaTaO3 | Sol-Gel Deposition | Tantalum(V) butoxide is a suitable precursor for NaTaO3 thin films. ereztech.com | ereztech.com |

| NaTaO3 | Polymeric Citrate Precursor | Nanoparticles with high surface area (46.2 m²/g) show enhanced photocatalytic activity. nih.govamericanelements.com | nih.govamericanelements.com |

| Ta-doped TiO2 | Sol-Gel Method | Doping with Ta2O5 decreases the band gap of TiO2 thin films. core.ac.uk | core.ac.uk |

Formation of Advanced Ceramic Electrolytes (e.g., Garnet-Structured Lithium Ion Conductors)

Solid-state batteries are a promising next-generation energy storage technology, offering potential improvements in safety and energy density. A key component is the solid electrolyte. Garnet-structured electrolytes based on Lithium Lanthanum Zirconate (LLZO) are particularly attractive due to their high ionic conductivity and stability against lithium metal. escholarship.org

Tantalum doping is a common strategy to stabilize the highly conductive cubic phase of LLZO and enhance its ionic conductivity. While many synthesis routes for Ta-doped LLZO (often denoted as LLZTO) utilize solid-state reactions with metal oxide precursors like Ta2O5, fz-juelich.de sol-gel methods offer a pathway to achieve better homogeneity and smaller particle sizes at lower temperatures. Although direct use of tantalum(V) butoxide in sol-gel synthesis of LLZO is less commonly detailed in the provided search results, alkoxide precursors are fundamental to sol-gel chemistry, suggesting its potential as a reactive and high-purity tantalum source to create the precursor powders for these advanced ceramic electrolytes. The goal is to produce compositions such as Li6.4La3Zr1.4Ta0.6O12, which exhibit high bulk ionic conductivity on the order of 10⁻³ S/cm at room temperature. osu.edumsesupplies.com The use of solution-based synthesis can lead to uniform, small precursor particles, which are critical for effective solid-state reactions during subsequent calcination and sintering steps. osu.edu

Chemical Vapor Deposition (CVD) and Metal Organic Chemical Vapor Deposition (MOCVD) for Functional Coatings

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Metal Organic Chemical Vapor Deposition (MOCVD) is a specific type of CVD that uses metalorganic precursors. Tantalum(V) butoxide and its ethoxide counterpart, Tantalum(V) ethoxide, are valuable precursors for these techniques due to their volatility and thermal stability. sigmaaldrich.com MOCVD is particularly advantageous for large-scale production as it provides excellent step coverage and uniformity over large areas. nycu.edu.twresearchgate.net

Fabrication of High-k Dielectrics and Electroceramic Layers

The demand for smaller and more powerful electronic devices necessitates the use of high-k dielectric materials to replace silicon dioxide (SiO2) in capacitors and transistors. ias.ac.in Ta2O5 is a leading candidate for this role. nycu.edu.tw MOCVD using tantalum alkoxide precursors is a highly effective method for depositing high-quality Ta2O5 thin films for these applications. nycu.edu.twresearchgate.net

In a typical MOCVD process, a tantalum alkoxide precursor is vaporized and transported into a reaction chamber where it decomposes on a heated substrate, often in the presence of an oxidizing agent like oxygen, to form a Ta2O5 film. researchgate.net The deposition rate and film properties are controlled by parameters such as substrate temperature and precursor pressure. researchgate.net The resulting films exhibit a high dielectric constant and low leakage current, making them suitable for DRAMs and on-chip metal-insulator-metal capacitors in CMOS integrated circuits. wikipedia.orgias.ac.in Post-deposition annealing is often employed to reduce defects and improve the electrical properties of the film. researchgate.netcgu.edu.tw

Development of Anti-Reflective and Protective Optical Coatings

The high refractive index and transparency of Ta2O5 make it an excellent material for optical coatings. nih.govwikipedia.org MOCVD is used to deposit uniform Ta2O5 films that function as anti-reflective (AR) coatings, which are crucial for improving the efficiency of optical devices like lenses, solar cells, and sensors by minimizing reflection losses. nih.govcardiff.ac.uk

Furthermore, Ta2O5 is a chemically inert and robust material, making it suitable for protective coatings. wikipedia.orgibccoatings.com When deposited via MOCVD, it can form a dense, uniform layer that protects sensitive components from corrosion and harsh environments. nih.govsamaterials.com The conformality of the MOCVD process ensures that even complex geometries are evenly coated, providing comprehensive protection. samaterials.com

Table 3: Compound Names

| Compound Name | Chemical Formula |

|---|---|

| Butan-1-olate;tantalum(5+) | Ta(OC4H9)5 |

| Tantalum(V) oxide | Ta2O5 |

| Sodium Tantalate | NaTaO3 |

| Titanium Dioxide | TiO2 |

| Lithium Lanthanum Zirconate | Li7La3Zr2O12 (LLZO) |

| Tantalum-doped Lithium Lanthanum Zirconate | Li6.4La3Zr1.4Ta0.6O12 (LLZTO) |

| Silicon Dioxide | SiO2 |

| Tantalum(V) ethoxide | Ta(OC2H5)5 |

| Titanium isopropoxide | Ti[OCH(CH3)2]4 |

Heterogeneous and Photocatalytic Systems Based on Tantalum(V) Derived Materials

Materials derived from tantalum(V) butoxide, primarily tantalum(V) oxide (Ta₂O₅), exhibit remarkable catalytic and photocatalytic activity. The ability to generate highly pure, nanostructured oxides from this precursor allows for the engineering of materials with high surface areas and tailored electronic properties, which are essential for efficient catalytic processes.

Oxide Catalysis for Organic Reactions (e.g., Oxidation, Amidation)

Tantalum oxide derived from alkoxide precursors functions as a versatile heterogeneous catalyst in key organic transformations. Its catalytic behavior is profoundly influenced by the support material on which it is dispersed.

Oxidation Reactions: The catalytic nature of supported tantalum oxide has been extensively studied using methanol (B129727) oxidation as a probe reaction. Research demonstrates that the choice of oxide support dictates whether the catalyst exhibits acidic or redox properties. When supported on materials like alumina (B75360) (Al₂O₃), titania (TiO₂), and zirconia (ZrO₂), the surface tantalum oxide species are primarily polymerized TaO₅ or TaO₆. lehigh.eduacs.org These catalysts show 100% selectivity towards dimethyl ether, a product formed via surface acidic sites. lehigh.eduacs.orgresearchgate.net In stark contrast, when tantalum oxide is supported on silica (B1680970) (SiO₂), it forms isolated TaO₄ species that possess redox characteristics, leading to oxidation products such as formaldehyde (B43269) and methyl formate. lehigh.edulehigh.edu

Table 1: Influence of Support on Catalytic Properties of Tantalum Oxide in Methanol Oxidation

| Support Material | Predominant Surface Species | Catalytic Character | Primary Product |

| Alumina (Al₂O₃) | Polymerized TaO₅/TaO₆ | Acidic | Dimethyl Ether |

| Titania (TiO₂) | Polymerized TaO₅/TaO₆ | Acidic | Dimethyl Ether |

| Zirconia (ZrO₂) | Polymerized TaO₅/TaO₆ | Acidic | Dimethyl Ether |

| Silica (SiO₂) | Isolated TaO₄ | Redox | Formaldehyde |

Amidation Reactions: Tantalum alkoxide catalysts have proven highly effective in promoting the amidation of carboxylic acid esters. A notable strategy involves hydroxy-directed amidation, where a hydroxyl group positioned at the β-carbon of the ester activates the carbonyl group towards the tantalum catalyst. This interaction facilitates a highly chemoselective reaction with amines to produce a wide range of β-hydroxyamides. This catalytic method is sophisticated enough to be applied to the synthesis of dipeptide derivatives, a significant challenge in organic synthesis. frontiersin.org

Photocatalytic Generation of Hydrogen and Organic Compound Decomposition

Tantalum(V) oxide is a semiconductor with a wide band gap (typically around 3.9-4.0 eV), making it a material of great interest for photocatalysis, particularly under UV irradiation. sigmaaldrich.com It is chemically stable and its conduction band is positioned appropriately to facilitate the reduction of protons to hydrogen.

Decomposition of Organic Compounds: The strong oxidizing potential of photogenerated holes in Ta₂O₅ makes it effective for degrading organic pollutants in water. Tantalum oxide nanoparticles, synthesized via the hydrolysis of tantalum alkoxides, have shown significant photocatalytic activity in the decomposition of organic dyes like rhodamine B. researchgate.net This application is crucial for environmental remediation, offering a method to mineralize persistent organic contaminants into less harmful substances like CO₂ and water. sigmaaldrich.com

Advanced Nanostructured Material Fabrication

Tantalum(V) butoxide is a preferred precursor for bottom-up fabrication of nanostructured materials. Its controlled conversion into inorganic phases via processes like sol-gel chemistry allows for precise engineering of particle size, morphology, and porosity.

Synthesis of Metal Oxide Nanoparticles

The synthesis of tantalum(V) oxide (Ta₂O₅) nanoparticles is a primary application of tantalum(V) butoxide. wikipedia.org The sol-gel process is commonly employed, involving the controlled hydrolysis and condensation of the butoxide precursor in an alcoholic solvent. This method allows for the formation of nanosized particles with sizes ranging from a few nanometers to several hundred nanometers. qmul.ac.uk Other techniques, such as solvothermal methods, can produce highly stable, surfactant-free colloidal hydrosols of Ta₂O₅ nanoparticles with hydrodynamic sizes as small as 2 nm. These nanoparticles are valued in various fields, including as contrast agents for medical imaging and as components in electronic devices.

Table 2: Synthesis Methods for Ta₂O₅ Nanoparticles from Alkoxide Precursors

| Synthesis Method | Precursor | Typical Particle Size | Key Features |

| Sol-Gel | Tantalum(V) ethoxide/butoxide | 100–600 nm | Controlled hydrolysis and condensation |

| Solvothermal | Tantalum(V) ethoxide | ~2 nm | Surfactant-free, stable hydrosols |

| Hydrolysis of Oxo-ethoxide | Tantalum oxo-ethoxide | ~28 nm (crystallite size) | Yields orthorhombic phase after calcination |

Creation of Functional Microporous Membranes for Separations

Tantalum alkoxides are used to fabricate advanced composite membranes for gas separations. Specifically, they serve as a dopant precursor in the creation of microporous tantalum-doped silica membranes. These membranes are typically fabricated using chemical vapor deposition (CVD), where a tantalum alkoxide (like the ethoxide or butoxide) and a silica precursor (like tetraethyl orthosilicate, TEOS) are co-deposited onto a porous support.

The incorporation of tantalum into the silica matrix modifies the membrane's microporous structure and separation characteristics. Research has shown that increasing the tantalum content can increase the effective pore size of the membrane. For instance, doping with 40 mol% of a tantalum precursor increased the pore size from 0.35 nm for pure silica to 0.37 nm. This structural change alters the membrane's selectivity for different gas pairs, such as H₂/CH₄ and O₂/CH₄, making these materials promising for applications in methane (B114726) reforming and partial oxidation processes.

Development of Refractory Metal Carbide Fibers for Extreme Environments

Tantalum carbide (TaC) is an ultra-high temperature ceramic known for its extreme hardness, high melting point (~3768 °C), and chemical stability, making it ideal for applications in aerospace and cutting tools. qmul.ac.uk Tantalum alkoxides provide a sophisticated route to synthesizing TaC in complex morphologies like fibers.

One innovative method involves creating a precursor gel fiber from a mixture of a polymer, such as cellulose (B213188) acetate, and a tantalum alkoxide. The spinning solution is extruded into a coagulation bath containing the alkoxide, forming a gel fiber where the metal is molecularly distributed within the polymer matrix. This precursor fiber is then subjected to high-temperature pyrolysis in an inert or reactive atmosphere. The polymer acts as the carbon source, leading to the carbothermal reduction of the in-situ formed tantalum oxide, ultimately yielding continuous tantalum carbide (TaC) fibers. wikipedia.org This process offers a significant advantage over traditional powder metallurgy by enabling the formation of complex, high-aspect-ratio fiber structures. wikipedia.org

Q & A

Basic: What are the critical safety considerations when handling butan-1-olate;tantalum(5+) in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection is required if aerosolization is possible .

- Waste Management: Segregate waste into designated containers for hazardous materials. Collaborate with certified waste management companies for disposal to prevent environmental contamination .

- Ventilation: Perform reactions in a fume hood to mitigate inhalation risks, especially during solvent evaporation or high-temperature steps .

Basic: How can researchers ensure reproducibility in the synthesis of butan-1-olate;tantalum(5+) complexes?

Methodological Answer:

- Detailed Procedural Documentation: Include exact molar ratios, solvent purity grades, and reaction times (e.g., "tantalum(V) chloride reacted with butan-1-ol in anhydrous THF at 60°C for 12 hours"). Reference analogous alkoxide syntheses, such as potassium tantalum isopropoxide, for ligand-exchange protocols .

- Standardized Characterization: Use NMR (¹H, ¹³C) to confirm ligand coordination and inductively coupled plasma mass spectrometry (ICP-MS) to verify tantalum content. Cross-validate with XRD for crystallinity .

- Supplementary Data: Provide raw spectral data and crystallographic files in supporting information to enable replication .

Basic: What are the recommended spectroscopic techniques for characterizing the structural integrity of butan-1-olate;tantalum(5+) compounds?

Methodological Answer:

Advanced: How can researchers resolve contradictions between theoretical predictions and experimental observations in the electronic properties of butan-1-olate;tantalum(5+) complexes?

Methodological Answer:

- Multi-Scale Modeling: Combine DFT calculations (e.g., B3LYP functional) with molecular dynamics to account for solvent effects or ligand mobility. Compare simulated UV-Vis spectra with experimental data to identify discrepancies in charge-transfer transitions .

- In Situ Characterization: Use Raman spectroscopy under controlled atmospheres (e.g., inert gas) to detect transient intermediates during redox reactions. Correlate with cyclic voltammetry to map redox potentials .

- Error Analysis: Quantify uncertainties in crystallographic data (e.g., R-factor) and computational parameters (e.g., basis set limitations). Reconcile outliers via sensitivity testing .

Advanced: What methodological approaches are suitable for investigating the mechano-electronic coupling effects in butan-1-olate;tantalum(5+) based materials?

Methodological Answer:

- Coupled Mechanical-Electrical Testing: Use a Machete hammer impact setup (standardized per ASTM) to apply compressive loads while monitoring leakage current. Analyze transient current spikes to model deformation-induced conductivity changes .

- Microstructural Correlation: Perform SEM/EDS post-impact to visualize particle fractures or dielectric layer delamination. Overlay with finite element analysis (FEA) to map stress distribution .

- Controlled Environment Studies: Conduct impedance spectroscopy under variable humidity/temperature to decouple mechanical stress from environmental effects on conductivity .

Advanced: How should researchers design experiments to differentiate between ligand-centered and metal-centered reactivity in butan-1-olate;tantalum(5+) complexes?

Methodological Answer:

- Isotopic Labeling: Synthesize deuterated butan-1-ol ligands to track proton transfer vs. Ta redox events via kinetic isotope effects (KIE) in catalytic cycles .

- Substitution Studies: Replace butan-1-olate with sterically hindered ligands (e.g., tert-butoxide) and compare reaction rates. Slowed kinetics suggest metal-centered pathways .

- Spectroelectrochemistry: Monitor UV-Vis/NIR changes during electrochemical oxidation to identify ligand-to-metal charge transfer (LMCT) bands .

Advanced: How can computational models predict the thermal stability of butan-1-olate;tantalum(5+) complexes under reactive conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (e.g., 250–300°C for alkoxide derivatives). Compare with DFT-calculated bond dissociation energies (BDEs) for Ta-O bonds .

- Transition State Mapping: Use Nudged Elastic Band (NEB) methods to identify degradation pathways (e.g., ligand dissociation vs. Ta reduction). Validate with in situ mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.